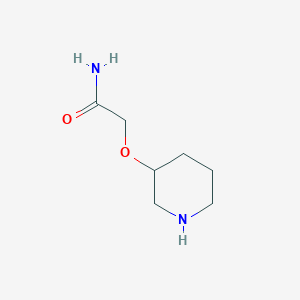

2-(Piperidin-3-yloxy)acetamide

描述

Contextualization within Amide and Piperidine (B6355638) Chemical Space

The molecular structure of 2-(Piperidin-3-yloxy)acetamide is a composite of two highly significant chemical moieties: the piperidine ring and the amide functional group. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals. researchgate.netresearchgate.net This prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse substituents that can interact with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. researchgate.net

Academic Significance of the 2-(Piperidin-3-yloxy)acetamido Scaffold in Chemical Biology

The 2-(piperidin-3-yloxy)acetamido scaffold, which forms the core of the titular compound, represents a structural motif with considerable potential in chemical biology and drug discovery. The combination of the basic piperidine nitrogen, the flexible ether linkage, and the hydrogen-bonding-capable acetamide (B32628) group provides a rich pharmacophoric profile for interaction with various biological targets.

While direct studies on this compound are not extensively documented, research on closely related analogs underscores the significance of this scaffold. For instance, derivatives of piperidin-yloxy-acetamides have been investigated for a range of biological activities. The strategic placement of substituents on the piperidine ring and the acetamide nitrogen can modulate the compound's properties, leading to enhanced potency, selectivity, and improved pharmacokinetic characteristics. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins.

The table below summarizes the biological activities of several compounds that share the piperidin-oxy-acetamide or related scaffolds, illustrating the therapeutic areas where such structures have shown promise.

| Compound Name/Class | Biological Target/Activity | Therapeutic Area of Interest |

| N-methyl-2-(piperidin-4-yloxy)acetamide hydrochloride | Soluble epoxide hydrolase (sEH) inhibitor | Anti-inflammatory, Pain management |

| 2-(Quinolin-4-yloxy)acetamides | Cytochrome bc1 complex | Antimycobacterial (Tuberculosis) |

| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Kinase inhibitor (e.g., VEGFR, FGFR) | Oncology |

| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues | Antimicrobial | Infectious Diseases |

This table is illustrative and based on data from structurally related compounds to infer the potential of the 2-(Piperidin-3-yloxy)acetamido scaffold.

Overview of Research Trajectories for Related Chemical Entities

The research trajectories for chemical entities structurally related to this compound are primarily focused on the synthesis of novel derivatives and their evaluation as potential therapeutic agents. Synthetic strategies often involve the alkylation of a substituted hydroxypiperidine with a haloacetamide derivative. For example, the synthesis of 2-(pyridin-3-yloxy)acetamides has been achieved through the alkylation of the hydroxyl group of hydroxypyridines with N-substituted chloroacetamides. Similar approaches can be envisioned for the synthesis of this compound and its derivatives.

The development of compounds featuring the piperidin-oxy-acetamide scaffold is often guided by structure-activity relationship (SAR) studies. These studies systematically modify the structure of a lead compound to identify the key features responsible for its biological activity and to optimize its properties. For instance, research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the synthesis of a series of analogs to evaluate their antibacterial activity. researchgate.net

Future research on compounds like this compound will likely involve:

Library Synthesis: The creation of a diverse library of N-substituted derivatives to explore a wide range of biological targets.

High-Throughput Screening: The testing of these libraries against various biological assays to identify potential therapeutic applications.

Computational Modeling: The use of in silico methods to predict the binding of these compounds to specific protein targets and to guide the design of more potent and selective analogs.

Given the established importance of the piperidine and acetamide moieties in medicinal chemistry, the 2-(piperidin-3-yloxy)acetamido scaffold represents a promising starting point for the discovery of new chemical probes and therapeutic agents.

Structure

3D Structure

属性

分子式 |

C7H14N2O2 |

|---|---|

分子量 |

158.2 g/mol |

IUPAC 名称 |

2-piperidin-3-yloxyacetamide |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h6,9H,1-5H2,(H2,8,10) |

InChI 键 |

FQQZOKURDRMAFM-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CNC1)OCC(=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 3 Yloxy Acetamide

Established Synthetic Pathways for the Core Chemical Structure

The synthesis of 2-(Piperidin-3-yloxy)acetamide is primarily achieved through well-established nucleophilic substitution reactions. The core of these methods involves the formation of an ether linkage between a piperidine-3-ol scaffold and an acetamide (B32628) moiety.

Key Reaction Mechanisms and Precursor Considerations

Two principal pathways are recognized for constructing the this compound core.

Pathway A: Alkylation of 3-Hydroxypiperidine (B146073) This is the most direct route, employing 3-hydroxypiperidine and a reactive acetamide derivative. The reaction typically follows a Williamson ether synthesis mechanism. In this process, the hydroxyl group of 3-hydroxypiperidine is deprotonated by a base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide then attacks an electrophilic 2-carbon synthon bearing a leaving group, such as 2-chloroacetamide, via an SN2 reaction to form the desired ether linkage.

Key Precursors:

3-Hydroxypiperidine

2-Chloroacetamide

Base (e.g., Sodium Hydride)

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, THF)

Pathway B: Reduction of a Pyridine (B92270) Precursor An alternative strategy involves the initial synthesis of 2-(Pyridin-3-yloxy)acetamide (B2556959), followed by the reduction of the aromatic pyridine ring to the saturated piperidine (B6355638) ring. The first step mirrors Pathway A, but uses 3-hydroxypyridine (B118123) as the starting alcohol. researchgate.net The resulting 2-(pyridin-3-yloxy)acetamide intermediate is then subjected to catalytic hydrogenation. This two-step approach can be advantageous when the precursors are more readily available or when seeking to avoid handling certain reagents.

Key Precursors:

3-Hydroxypyridine

2-Chloroacetamide

Catalyst for hydrogenation (e.g., Palladium on carbon, Rhodium) google.com

Table 1: Comparison of Established Synthetic Pathways

| Feature | Pathway A: Alkylation of 3-Hydroxypiperidine | Pathway B: Reduction of Pyridine Precursor |

|---|---|---|

| Starting Materials | 3-Hydroxypiperidine, 2-Chloroacetamide | 3-Hydroxypyridine, 2-Chloroacetamide |

| Key Transformation | Williamson Ether Synthesis (One-pot) | Ether Synthesis followed by Catalytic Hydrogenation |

| Key Intermediate | Piperidin-3-alkoxide (in situ) | 2-(Pyridin-3-yloxy)acetamide |

| Primary Advantage | Direct, fewer steps | May use more accessible starting materials |

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity in the synthesis of this compound is inherently controlled by the choice of the starting material, namely the 3-isomer of hydroxypiperidine or hydroxypyridine.

Stereoselectivity is a crucial consideration as the C3 position of the piperidine ring is a stereocenter.

Chiral Pool Synthesis: The use of an enantiomerically pure starting material, such as (R)-3-hydroxypiperidine or (S)-3-hydroxypiperidine, directly leads to the corresponding enantiopure (R)- or (S)-2-(piperidin-3-yloxy)acetamide. The SN2 reaction at the oxygen atom does not affect the configuration of the C3 stereocenter.

Asymmetric Hydrogenation: In Pathway B, the hydrogenation of the pyridine ring can be rendered stereoselective by using chiral catalysts. While the reduction of an unsubstituted pyridine ring typically yields a racemic mixture, the presence of the side chain can influence the diastereoselectivity of the reduction, often favoring the cis-isomer. acs.org For instance, strategies involving chiral auxiliaries on the pyridine nitrogen have been used to achieve diastereoselective hydrogenation before the auxiliary is cleaved. acs.org

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the availability and purity of its key intermediates.

3-Hydroxypiperidine: This key precursor is commercially available in both racemic and enantiomerically pure forms. Its synthesis often starts from pyridine, which can be converted to 3-hydroxypyridine and subsequently hydrogenated.

2-(Pyridin-3-yloxy)acetamide: As the central intermediate in Pathway B, this compound is synthesized via the alkylation of 3-hydroxypyridine's hydroxyl group with a suitable N-substituted chloroacetamide. researchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate. researchgate.net

Novel Synthetic Approaches and Route Optimization Strategies

Modern organic synthesis seeks to improve efficiency, atom economy, and environmental friendliness. For the piperidine scaffold, this has led to the development of novel synthetic routes that could be adapted for the synthesis of this compound precursors.

Domino and Multicomponent Reactions for Piperidine Ring Formation

Domino (or cascade) and multicomponent reactions (MCRs) offer powerful methods for rapidly assembling complex molecular architectures like the piperidine ring from simple starting materials in a single pot. researchgate.net

Multicomponent Reactions (MCRs): An MCR for a substituted piperidine typically involves the one-pot reaction of an aldehyde, an amine, and one or more carbonyl compounds. bas.bgbeilstein-journals.org For example, a three-component reaction between an aromatic aldehyde, an amine, and a β-keto ester can yield a highly functionalized piperidine. beilstein-journals.org While not a direct route to the target compound, MCRs could be designed to produce a piperidine scaffold with a protected hydroxyl group at the 3-position and other functional handles for subsequent conversion to the acetamide side chain.

Domino Reactions: These reactions involve a series of intramolecular transformations. A relevant example is the domino imino-aldol-aza-Michael reaction, which can diastereoselectively produce highly functionalized 2,6-disubstituted piperidines. bohrium.comresearchgate.net Such strategies could be envisioned to construct the piperidine core with the desired substitution pattern for later elaboration.

Catalytic Hydrogenation and Reductive Strategies in Piperidine Derivatization

Catalytic hydrogenation is a cornerstone of piperidine synthesis, particularly via the reduction of pyridine precursors (Pathway B). mdpi.com The efficiency and selectivity of this transformation are highly dependent on the catalyst and reaction conditions.

Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a common and robust heterogeneous catalyst for pyridine reduction. google.comacs.org Other systems using rhodium (Rh) and ruthenium (Ru) are also effective. mdpi.com These reactions often require elevated pressures of hydrogen gas and can be sensitive to catalyst poisoning by the nitrogen lone pair on the starting material and product. google.com The use of an acidic medium can protonate the nitrogen, facilitating reduction but potentially introducing corrosion issues. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, such as those based on iridium(III) and rhodium(I), offer milder reaction conditions and potentially higher selectivity. mdpi.comchemrxiv.org Iridium-catalyzed ionic hydrogenation, for instance, can reduce a wide array of functionalized pyridines to piperidines with high efficiency. chemrxiv.org

Electrocatalytic Hydrogenation: An emerging strategy is the electrocatalytic hydrogenation of pyridines, which uses water as the proton source at ambient temperature and pressure. nih.gov This method avoids the need for high-pressure H₂ gas and strong acids, presenting a greener alternative. nih.gov

Table 2: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Pd/C | H₂ gas, various solvents (MeOH, EtOH) | Robust, widely used, can require high pressure/temperature. | acs.org, google.com |

| Rh/C | H₂ gas, water | Effective under aqueous conditions. | nih.gov |

| Ru(II) Complex | NaBH₄, Ti(OiPr)₄ | Used for asymmetric hydrogenation in a two-step reduction. | mdpi.com |

| Iridium(III) Complex | Hantzsch ester or H₂ | Homogeneous catalysis, tolerates sensitive functional groups. | chemrxiv.org |

| Rhodium(I)/Ferrocene Ligand | H₂ gas | High stereoselectivity in specific cases. | mdpi.com |

Intramolecular Cyclization and Radical-Mediated Pathways

While specific studies detailing the intramolecular cyclization and radical-mediated reactions of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest plausible transformation pathways based on established chemical principles for related piperidine derivatives.

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems from linear precursors. In the context of this compound, cyclization could theoretically be induced under various conditions. For instance, activation of the acetamide group or the piperidine ring could facilitate an intramolecular nucleophilic attack. One potential, albeit challenging, pathway could involve the cyclization of the acetamide nitrogen onto an electrophilically activated piperidine ring. More commonly, derivatives of this compound, where the acetamide is replaced by a more reactive functional group or where a reactive site is introduced onto the piperidine ring, could undergo intramolecular cyclization to form bicyclic structures. The formation of piperidine rings through intramolecular cyclization often follows established principles like Baldwin's rules, which predict the favorability of different ring-closing reactions. mdpi.com

Radical-mediated reactions offer an alternative avenue for the transformation of this compound. Such reactions, which have seen a significant resurgence in modern organic synthesis, can be initiated at several positions within the molecule. rsc.org For example, a radical could be generated on the piperidine ring via a hydrogen atom transfer (HAT) process. mdpi.com This radical could then participate in intramolecular cyclization if a suitable radical acceptor is present in a tethered substituent. The development of radical cyclization methods, often mediated by transition metals like copper or iron, or through photoredox catalysis, has expanded the toolkit for creating complex heterocyclic scaffolds from simple starting materials. mdpi.comresearchgate.net For instance, trichloroacetamides, which are structurally related to the acetamide moiety, are known precursors for radical cyclizations to form lactams. researchgate.net

Table 1: Plausible Intramolecular and Radical-Mediated Reactions

| Reaction Type | Proposed Substrate/Conditions | Potential Product |

| Intramolecular Cyclization | Derivative with an electrophilic center on the piperidine ring | Bicyclic piperidine derivative |

| Radical-Mediated Cyclization | Photoredox catalysis with a suitable radical acceptor | Fused or spirocyclic piperidine system |

Chemical Reactivity and Derivatization Studies of the Compound

The chemical reactivity of this compound is centered around the nucleophilicity of the piperidine nitrogen and the reactivity of the acetamide functional group. These sites provide handles for a range of chemical modifications to generate a library of analogs.

The secondary amine of the piperidine ring is a primary site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the N-1 position of the piperidine ring.

N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated using alkyl halides or arylated through Buchwald-Hartwig amination or related cross-coupling reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding N-acyl or N-sulfonyl derivatives. Acylation of amines is a reliable method to introduce carbonyl functionalities. ic.ac.uk

These derivatization strategies are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. For example, the synthesis of related N-substituted piperidin-yloxy-acetamides often involves the nucleophilic substitution of a piperidine derivative with a suitable acetamide precursor.

Table 2: Representative Nucleophilic Substitution Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-(piperidin-3-yloxy)acetamide |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-2-(piperidin-3-yloxy)acetamide |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Sulfonyl-2-(piperidin-3-yloxy)acetamide |

Hydrolytic and Oxidative Transformations

The acetamide and piperidine moieties are susceptible to hydrolysis and oxidation, respectively.

Amide Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) under both acidic and basic conditions. allen.inyoutube.com Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. allen.in Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile. allen.inyoutube.com This transformation converts the neutral acetamide into a charged carboxylate (under basic conditions) or carboxylic acid (after acidic workup), which can dramatically change the physicochemical properties of the molecule.

Oxidation: The piperidine ring can be susceptible to oxidation. For instance, oxidation of the secondary amine could lead to the formation of a nitroxide radical or other oxidized species. The specific products would depend on the oxidizing agent used and the reaction conditions. Oxidation of similar piperidine-containing compounds has been noted in the literature. smolecule.comevitachem.comevitachem.com

Table 3: Hydrolytic and Oxidative Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| Acidic Hydrolysis | Strong acid (e.g., HCl), Water, Heat | 2-(Piperidin-3-yloxy)acetic acid |

| Basic Hydrolysis | Strong base (e.g., NaOH), Water, Heat | Sodium 2-(piperidin-3-yloxy)acetate |

| Oxidation | Oxidizing agent (e.g., m-CPBA, H₂O₂) | Oxidized piperidine derivatives |

Functional Group Interconversions for Analog Generation

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. ic.ac.uksolubilityofthings.com For this compound, both the acetamide and the piperidine functionalities can be modified to generate a diverse set of analogs.

Reduction of the Amide: The acetamide group can be reduced to the corresponding primary amine, 2-(piperidin-3-yloxy)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). ic.ac.uk This converts the neutral amide into a basic amine, significantly altering the molecule's properties.

Modifications of the Piperidine Ring: Beyond N-substitution, the piperidine ring itself can be modified. For instance, if a ketone were present on the ring in a precursor, it could be converted to an alcohol or an amine through reductive amination.

Ether Cleavage: While generally stable, the ether linkage could potentially be cleaved under harsh acidic conditions, leading to 3-hydroxypiperidine and a derivative of acetamide.

These transformations are crucial for systematically modifying the structure of this compound to explore its biological activities and develop new chemical entities. solubilityofthings.com

Table 4: Key Functional Group Interconversions

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Acetamide | Reduction | LiAlH₄, THF | Primary Amine |

| Acetamide | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Secondary Amine (Piperidine) | Acylation | Acyl Chloride, Base | Tertiary Amide |

| Secondary Amine (Piperidine) | Alkylation | Alkyl Halide, Base | Tertiary Amine |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 2-(Piperidin-3-yloxy)acetamide, providing detailed information on its atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.

In ¹H NMR, the spectrum would be expected to show distinct signals for each unique proton environment. The two protons of the acetamide (B32628) methylene (B1212753) group (-O-CH₂-C=O) would likely appear as a singlet, integrating to 2H. The protons on the piperidine (B6355638) ring would present more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent, non-equivalent protons. The proton at the C3 position, being attached to the carbon with the ether linkage, would resonate at a characteristic downfield shift compared to other ring protons. The N-H proton of the piperidine and the two protons of the amide (-NH₂) would typically appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would be expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be the most downfield signal. The carbon atoms of the piperidine ring attached to heteroatoms (C3 next to oxygen and C2/C6 next to nitrogen) would also show characteristic downfield shifts. Data from related acetamide and piperidine structures can help in assigning these shifts. rsc.orgnih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on typical values for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-175 |

| Methylene (-O-CH₂-C=O) | ~4.1 (singlet, 2H) | ~65-70 |

| Piperidine C3-H | ~3.5-3.9 (multiplet, 1H) | ~70-75 |

| Piperidine C2-H, C6-H | ~2.8-3.2 (multiplets, 4H) | ~45-50 |

| Piperidine C4-H, C5-H | ~1.5-2.0 (multiplets, 4H) | ~20-30 |

| Piperidine N-H | Variable (broad singlet, 1H) | - |

| Amide (-NH₂) | Variable (broad singlet, 2H) | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key expected vibrations include a strong, sharp absorption band for the amide carbonyl (C=O) stretch, typically found around 1650-1680 cm⁻¹. The N-H bonds of the primary amide would give rise to a pair of bands in the 3200-3400 cm⁻¹ region, while the secondary amine N-H in the piperidine ring would show a single, weaker band in the same region. researchgate.netresearchgate.net The C-O-C ether linkage would be identified by a strong stretching vibration in the 1050-1150 cm⁻¹ range. Additionally, C-H stretching vibrations from the aliphatic piperidine and methylene groups would be observed just below 3000 cm⁻¹. nist.govnist.gov This technique is particularly useful for monitoring the synthesis of the compound, for example, by observing the appearance of the amide carbonyl band.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch (asymmetric & symmetric) | 3200-3400 | Medium |

| Secondary Amine | N-H Stretch | 3200-3400 | Weak-Medium |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Medium-Strong |

| Amide Carbonyl | C=O Stretch | 1650-1680 | Strong |

| Amide / Amine | N-H Bend | 1590-1650 | Medium |

| Ether | C-O-C Stretch | 1050-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₄N₂O₂), the calculated monoisotopic mass is approximately 158.11 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass to several decimal places.

Under electron ionization (EI), the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 158. Subsequent fragmentation would likely involve cleavage at the ether bond, loss of the acetamide side chain, or fragmentation of the piperidine ring. Common fragments might include ions corresponding to the piperidin-3-ol cation or fragments resulting from the loss of the acetamide group (-CH₂CONH₂). researchgate.netnist.gov Electrospray ionization (ESI), a softer technique, would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 159.

Chromatographic Methodologies for Research Sample Analysis and Isolation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile research samples. Given the polar nature of this compound, a reversed-phase HPLC method would be most suitable. ptfarm.pl This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like formic acid or triethylamine to improve peak shape. bsu.edu.egnih.gov Detection would commonly be achieved using a UV detector, although the compound lacks a strong chromophore, meaning detection might be set at a low wavelength (~210 nm).

The compound possesses a chiral center at the C3 position of the piperidine ring. Therefore, it exists as a pair of enantiomers. To separate these enantiomers, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives. nih.govresearchgate.net The differential interaction of the two enantiomers with the chiral selector in the column results in different retention times, allowing for their separation and quantification.

Table 3: Typical HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane/Ethanol/Diethylamine mixture |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210-220 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization for Volatile Analogue Analysis

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The presence of polar N-H and amide groups makes the compound non-volatile and prone to strong interactions with the stationary phase, leading to poor peak shape and thermal degradation. jfda-online.com

To enable GC-MS analysis, chemical derivatization is necessary. This process converts the polar functional groups into less polar, more volatile ones. jfda-online.com The secondary amine and primary amide can be targeted. Common derivatization strategies include:

Acylation: Reacting the N-H groups with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable, volatile fluoroacyl derivatives. oup.com

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the nitrogen atoms with trimethylsilyl (TMS) groups.

Once derivatized, the resulting volatile analogue can be readily analyzed by GC-MS, allowing for separation from other volatile components and identification based on its characteristic mass spectrum. chemrxiv.orgresearchgate.net

Crystallographic Analysis of the Compound and its Derivatives

A comprehensive search of publicly available crystallographic databases reveals that the crystal structure of this compound has not yet been experimentally determined and reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this specific compound are not available. However, by examining the crystal structures of closely related piperidine and acetamide derivatives, a scientifically sound projection of its solid-state conformation and intermolecular interactions can be formulated.

Predicted Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a flexible acetamide side chain attached to a piperidine ring via an ether linkage at the 3-position.

Piperidine Ring Conformation: Based on extensive crystallographic data of piperidine-containing molecules, the six-membered piperidine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net This conformation minimizes torsional strain and steric hindrance. The substituents on the piperidine ring can occupy either axial or equatorial positions, and the preferred orientation is governed by a complex interplay of steric and electronic effects. d-nb.infonih.gov For a 3-substituted piperidine, the substituent's preference for an equatorial position is generally observed to avoid unfavorable 1,3-diaxial interactions.

Acetamide Group Geometry: The acetamide functional group is anticipated to be essentially planar. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, which imparts a partial double bond character to the C-N bond.

Anticipated Intermolecular Interactions and Crystal Packing

The presence of multiple hydrogen bond donors (the piperidine N-H and the amide N-H) and acceptors (the carbonyl oxygen, the ether oxygen, and the piperidine nitrogen) suggests that hydrogen bonding will be a dominant force in the crystal packing of this compound.

It is highly probable that the molecules will form extended networks through intermolecular hydrogen bonds. For instance, the amide groups can form hydrogen-bonded chains or dimers, a common motif in the crystal structures of primary and secondary acetamides. nih.gov The piperidine N-H group can also participate in hydrogen bonding, potentially linking these primary networks into a three-dimensional supramolecular assembly. iucr.org The specific hydrogen bonding patterns will ultimately dictate the efficiency of the crystal packing and the resulting polymorphic form.

Crystallographic Data of a Related Derivative

To provide a tangible example of the crystallographic parameters found in a molecule containing a piperidine-acetamide framework, the data for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine is presented below. While this molecule is significantly more complex than this compound, it features a piperidine ring, and its analysis provides insight into the typical crystallographic metrics for this class of compounds.

| Crystallographic Parameter | (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |

| Chemical Formula | C26H23Cl5N4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.766(8) |

| b (Å) | 13.701(9) |

| c (Å) | 16.101(11) |

| α (°) | 92.646(12) |

| β (°) | 101.004(12) |

| γ (°) | 90.831(7) |

| Volume (ų) | 2540.3(3) |

| Z | 4 |

Data sourced from a study on a piperidine derivative, which confirms the prevalence of the chair conformation for the piperidine ring. nih.gov

Computational and Theoretical Investigations of 2 Piperidin 3 Yloxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Property Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of 2-(Piperidin-3-yloxy)acetamide would typically yield data on its optimized geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and vibrational frequencies could be calculated to provide a theoretical infrared spectrum. This data is crucial for understanding the molecule's stability and fundamental characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would pinpoint the likely sites for non-covalent interactions, such as hydrogen bonding. The oxygen and nitrogen atoms of the acetamide (B32628) and piperidinoxy groups would be expected to be regions of negative potential, while the hydrogen atoms attached to heteroatoms would represent areas of positive potential.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. An analysis of these frontier orbitals for this compound would provide insights into its reactivity in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound, a dataset of structurally similar compounds with measured biological activities would be required. The model would then use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new compounds and to form hypotheses about the mechanism of action. No QSAR studies specifically including this compound were found.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of molecular behavior and interactions.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. A docking study of this compound would require a specific biological target. The simulation would predict the binding mode and estimate the binding affinity, providing hypotheses about the key amino acid residues involved in the interaction. Such studies are instrumental in the early stages of drug discovery.

The absence of specific computational and theoretical studies on this compound in the current scientific literature prevents a detailed analysis as per the requested outline. The methodologies described above represent the standard computational approaches that would be employed to investigate the properties and potential interactions of this compound. Future research in this area would be necessary to generate the specific data required for a comprehensive computational and theoretical article on this compound.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its conformational flexibility, stability, and its dynamic behavior when interacting with a biological target, such as a receptor or enzyme.

Binding Dynamics: If the biological target of this compound were known, MD simulations could be used to model the process of the molecule binding to it. researchgate.netrsc.org After an initial docking pose is predicted, an MD simulation can reveal the stability of this pose. Key analyses would include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the compound in the binding pocket. A low, stable RMSD value suggests a stable binding mode.

Hydrogen Bond Analysis: To identify key hydrogen bonds formed between the compound and the protein's amino acid residues and to track their persistence over time. The acetamide group and the piperidine (B6355638) nitrogen are potential hydrogen bond donors and acceptors.

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity, providing a theoretical value that can be compared with experimental data. researchgate.net

| Analysis Metric | Potential Finding for this compound | Interpretation |

|---|---|---|

| RMSD of Ligand | Stable fluctuation around 0.2 nm | The compound maintains a stable conformation within the binding site. |

| Key Hydrogen Bonds | Persistent H-bond between acetamide carbonyl and a lysine residue | Indicates a critical interaction for binding affinity and specificity. |

| Conformational State | Piperidine ring predominantly in equatorial chair conformation | This conformation presents the optimal geometry for target interaction. |

Pharmacophore Modeling and Virtual Screening for Novel Scaffold Discovery

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound would not describe the molecule itself, but rather the abstract features responsible for its activity.

Pharmacophore Model Generation: A pharmacophore model could be generated based on a known active conformation of this compound (for instance, from a crystal structure with its target or a stable pose from MD simulations). mdpi.com The key features would likely include:

A Hydrogen Bond Acceptor (from the acetamide carbonyl oxygen).

A Hydrogen Bond Donor (from the acetamide NH or piperidine NH).

A Positive Ionizable feature (the piperidine nitrogen at physiological pH). nih.gov

Hydrophobic regions (the methylene (B1212753) groups of the piperidine ring).

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for molecules that match the required features and spatial constraints. nih.govnih.gov This process, known as virtual screening, can efficiently identify structurally diverse compounds that are likely to have the same biological activity. researchgate.netsciengpub.ir The goal is to discover novel chemical scaffolds that are different from the original piperidine-based structure but still satisfy the requirements for biological interaction. This approach accelerates the discovery of new lead compounds for drug development. researchgate.net

| Pharmacophore Feature | Potential Molecular Correlate | Distance Constraint (Illustrative) |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Acetamide C=O group | - |

| Hydrogen Bond Donor (D) | Piperidine N-H group | Distance A-D: 4.5 Å |

| Positive Ionizable (P) | Piperidine Nitrogen | Distance A-P: 4.8 Å |

| Hydrophobic Center (H) | Cyclohexyl core of piperidine | Distance P-H: 2.5 Å |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The study of intermolecular and intramolecular interactions is fundamental to understanding the chemical behavior of a compound, its crystal packing, and its interactions with biological targets.

Hydrogen Bonding: Intramolecularly, a hydrogen bond could potentially form between the piperidine nitrogen (if protonated) and the ether oxygen of the side chain, influencing the compound's conformational preference. Intermolecularly, the acetamide and piperidine moieties are prime candidates for forming strong hydrogen bonds. In a crystal structure or a protein binding pocket, the N-H groups can act as donors, while the carbonyl and ether oxygens can act as acceptors. These interactions are directional and play a major role in molecular recognition and the stability of the solid state.

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface of a molecule is defined by the points where its contribution to the electron density is equal to the sum of contributions from all other molecules in the crystal. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. nih.gov

For this compound, a Hirshfeld analysis would likely reveal:

H···H Contacts: Typically the most abundant interactions, reflecting the hydrogen-rich nature of the molecule. nih.govnih.gov

O···H/H···O Contacts: Appearing as distinct red spots on the d_norm map, indicating strong hydrogen bonds involving the acetamide and ether groups. nih.gov

N···H/H···N Contacts: Representing hydrogen bonds involving the piperidine and acetamide nitrogens. acs.org

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts, providing quantitative percentages for each type of interaction. nih.govmdpi.com This allows for a detailed comparison of the packing environments of different crystalline forms or related molecules.

| Interaction Type | Anticipated Percentage Contribution | Significance |

|---|---|---|

| H···H | ~45-55% | Represents the most significant, though weaker, van der Waals contacts. nih.gov |

| O···H / H···O | ~20-30% | Highlights the crucial role of hydrogen bonding in the crystal packing. nih.gov |

| N···H / H···N | ~5-10% | Indicates the presence of N-H···O or N-H···N hydrogen bonds. acs.org |

| C···H / H···C | ~10-15% | Represents weaker C-H···π or other van der Waals interactions. |

In Vitro Biological and Biochemical Interaction Studies

Investigation of Molecular Target Binding and Receptor Interactions

No peer-reviewed articles or patents were identified that describe the binding affinity or interaction of 2-(Piperidin-3-yloxy)acetamide with the specified molecular targets.

Elucidation of Molecular Mechanism of Action in Cell-Free Systems

In the absence of primary binding and inhibition data, the molecular mechanism of action for this compound in cell-free systems has not been elucidated. Mechanistic studies are typically conducted following the identification of a specific biological activity, which has not been reported for this compound.

Cellular Pathway Modulation in Controlled Cell Culture Systems

No published research was identified that investigates the effects of this compound on cellular pathways in controlled cell culture models.

Anti-pyroptotic Activity in Macrophage Models

There are no available studies reporting on the potential anti-pyroptotic activity of this compound in macrophage models.

Inhibition of Microbial Growth in Bacterial and Fungal Cell Lines

No data has been published on the antimicrobial properties of this compound. Its efficacy against bacterial strains such as Staphylococcus aureus or Mycobacterium tuberculosis has not been reported in the scientific literature.

: Modulation of Specific Cellular Signaling Pathways

A comprehensive review of scientific databases and publications reveals a significant lack of data concerning the in vitro biological and biochemical interactions of this compound. There are no available studies detailing its effects on specific cellular signaling pathways. Research on structurally related, but distinct, molecules offers a glimpse into the potential areas of investigation for this compound. For instance, various derivatives of piperidine (B6355638) have been shown to modulate pathways such as those involving G-protein coupled receptors, ion channels, and various enzymes.

For example, certain N-benzyl-piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic pathways of the nervous system. Other studies on piperidine-based compounds have explored their roles as PARP-1 inhibitors, which are involved in DNA repair and cellular responses to stress, and as renin inhibitors, which play a key role in the renin-angiotensin system regulating blood pressure. Furthermore, some piperine (B192125) compounds, which contain a piperidine ring, have been observed to modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in inflammation and cancer.

However, it is crucial to emphasize that these findings pertain to different chemical entities. The specific arrangement of the piperidin-3-yloxy group linked to an acetamide (B32628) in the title compound could lead to a unique biological profile. Without experimental data, it is impossible to ascertain whether this compound interacts with these or other cellular signaling pathways.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches

The application of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) has become instrumental in modern drug discovery. These rational design approaches utilize the three-dimensional structural information of a biological target to design and optimize ligands.

A search of the literature did not identify any instances where this compound has been specifically utilized as a lead compound or a fragment in either SBDD or FBDD campaigns. The principles of FBDD often involve screening libraries of small, low-complexity molecules (fragments) to identify those that bind to a target protein. These initial hits can then be elaborated and optimized into more potent and selective drug candidates. Given its relatively small size and the presence of key pharmacophoric features, this compound could theoretically be included in a fragment library for screening against various biological targets.

Similarly, in SBDD, the design of novel inhibitors often starts from a known scaffold that binds to the active site of a target. While piperidine derivatives have been the subject of SBDD efforts for targets like renin and PARP-1, there is no indication that this compound has been a part of such studies.

Structure Activity Relationship Sar and Molecular Design Principles

Identification of Key Structural Moieties and Pharmacophores for Biological Activity

Pharmacophore modeling is an essential tool in drug discovery for identifying the key structural features responsible for a molecule's biological activity. dovepress.com For derivatives of the 2-(piperidin-3-yloxy)acetamide scaffold, the core pharmacophore generally consists of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and a positively ionizable feature, strategically arranged in three-dimensional space.

The key structural moieties contributing to the biological activity of this scaffold include:

The Piperidine (B6355638) Ring: This saturated heterocycle is a common feature in many centrally active agents. Its basic nitrogen can be protonated at physiological pH, allowing for ionic interactions with target proteins. The conformational flexibility of the piperidine ring also allows it to adopt various orientations to fit into a binding pocket.

The Ether Linkage: The oxygen atom of the 3-yloxy group acts as a hydrogen bond acceptor, which can be a critical interaction point with biological targets.

The Acetamide (B32628) Group: This functional group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The acetamide moiety is often involved in key binding interactions that anchor the ligand to its target.

Rational Design of Analogues and Derivatives to Modulate Interaction Profiles

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules to improve their biological activity. rug.nl For the this compound scaffold, analogues and derivatives are designed to systematically probe the SAR and optimize interactions with the target protein.

Key strategies for the rational design of analogues include:

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate the compound's lipophilicity, basicity, and steric profile. For example, alkyl or aryl groups can be added to explore hydrophobic pockets in the binding site.

Modification of the Acetamide Moiety: The terminal amide of the acetamide group is a common point for modification. Replacing the hydrogen atoms with various substituents allows for the exploration of different chemical spaces and can lead to enhanced potency and selectivity. For instance, incorporating aromatic or heterocyclic rings can introduce additional binding interactions, such as pi-pi stacking.

Alteration of the Linker: The length and nature of the linker between the piperidine ring and the acetamide group can be varied to optimize the spatial relationship between the key pharmacophoric features.

Studies on related 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors have demonstrated that even minor modifications, such as changing the position of a fluoro group on an aromatic ring, can impact potency. mdpi.com This highlights the sensitivity of SAR to subtle structural changes.

Bioisosteric Replacement Strategies for Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's physicochemical properties, metabolic stability, and potency while retaining its desired biological activity. spirochem.comnih.gov This involves substituting a functional group with another group that has similar steric and electronic properties. researchgate.net

For the this compound scaffold, bioisosteric replacement can be applied to several key positions:

Piperidine Ring Bioisosteres: The piperidine ring can be replaced with other saturated heterocycles, such as pyrrolidine (B122466) or azepane, to alter ring size and conformational flexibility. Aromatic heterocycles can also be considered to introduce rigidity and potential for different interactions.

Ether Linkage Bioisosteres: The ether oxygen can be replaced with other divalent groups like a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to modulate the compound's electronic properties and hydrogen bonding capacity.

Amide Bond Bioisosteres: The amide bond in the acetamide moiety is susceptible to metabolic degradation. Replacing it with more stable bioisosteres, such as a reverse amide, an ester, a ketone, or a stable heterocyclic ring, can improve the compound's pharmacokinetic profile.

The goal of these replacements is to generate new molecules with similar biological properties but with improved drug-like characteristics, such as enhanced metabolic stability and reduced toxicity. spirochem.com

Stereochemical Influences on Molecular Recognition and Activity

Chirality plays a pivotal role in the biological activity of many drugs, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. nih.govmdpi.com The this compound scaffold contains a chiral center at the 3-position of the piperidine ring, leading to the existence of (R) and (S) enantiomers.

The stereochemistry at this position can have a profound impact on how the molecule interacts with its biological target. One enantiomer may bind with higher affinity and exhibit greater potency than the other, a phenomenon known as stereoselectivity. This is because the three-dimensional arrangement of atoms in the chiral center determines the precise orientation of the key pharmacophoric groups in the binding site.

For example, in a study of related chiral compounds, only isomers with a specific stereochemistry displayed significant biological activity, suggesting that stereoselective uptake or binding is crucial for their effect. mdpi.com Molecular modeling studies can help elucidate the structural and stereochemical requirements for efficient interaction with the target, guiding the synthesis of the more active enantiomer. nih.gov Therefore, the separation and individual testing of the (R)- and (S)-enantiomers of this compound derivatives are essential steps in the drug discovery process to identify the eutomer (the more active enantiomer) and to develop a safer and more effective drug.

Future Research Directions and Research Significance of 2 Piperidin 3 Yloxy Acetamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Piperidin-3-yloxy)acetamide and its derivatives is a key area for future innovation. While traditional synthetic routes exist, there is a growing emphasis on the development of more efficient, cost-effective, and environmentally friendly processes. Future research will likely focus on several key areas:

Green Chemistry Approaches: The principles of green chemistry are becoming increasingly important in pharmaceutical synthesis. For this compound, this could involve the use of safer solvents, renewable starting materials, and minimizing waste generation. Catalytic methods, such as biocatalysis or the use of earth-abundant metal catalysts, could replace stoichiometric reagents to improve the atom economy of the synthesis.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to higher yields and purity, as well as the ability to readily generate a library of derivatives for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: The piperidine (B6355638) ring in this compound contains a chiral center, meaning the compound can exist as two enantiomers. Future synthetic research will likely focus on the development of stereoselective methods to produce single enantiomers, as they may exhibit different pharmacological properties and potencies.

| Synthetic Methodology | Potential Advantages for this compound |

| Green Chemistry | Reduced environmental impact, increased safety, lower cost. |

| Flow Chemistry | Enhanced reaction control, improved scalability, easier optimization. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, potential for improved therapeutic index. |

Development of Advanced Computational Models for Predictive Research

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. clinicalpro.co.uk For this compound, the development of advanced computational models can accelerate research and provide valuable insights into its behavior.

Predictive SAR and QSAR Models: By generating a library of this compound derivatives and screening them for biological activity, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a detailed understanding of how this compound interacts with its biological targets at an atomic level. This information can be used to rationalize observed biological activities and to design new derivatives with improved binding affinities.

AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. musechem.com These technologies can be used to analyze large datasets, identify novel drug targets, and even design new molecules with desired properties from scratch. musechem.com

| Computational Approach | Application to this compound Research |

| QSAR Modeling | Prediction of biological activity for novel derivatives. |

| Molecular Dynamics | Elucidation of binding modes and mechanisms of action. |

| AI and Machine Learning | De novo design of optimized analogs and target prediction. musechem.com |

Discovery of Undiscovered Biological Targets and Novel Mechanistic Pathways

While the biological targets of this compound may not be fully elucidated, modern chemical biology offers a range of techniques for target identification and validation.

Phenotypic Screening: Phenotypic screening involves testing compounds in cell-based or organism-based models to identify those that produce a desired physiological effect. This approach can uncover novel biological targets and pathways that might not be identified through traditional target-based screening.

Chemoproteomics: Chemoproteomics techniques, such as activity-based protein profiling (ABPP) and affinity chromatography, can be used to identify the direct protein targets of a small molecule from a complex biological sample. These methods could be employed to pull down the binding partners of this compound and reveal its mechanism of action.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that are essential for the activity of a compound. By identifying genes that, when knocked out, confer resistance or sensitivity to this compound, researchers can gain clues about its biological targets and pathways.

Creation of Research Tools and Probes for Chemical Biology Studies

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable research tool for studying biological processes. nih.gov

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of its biological targets in living cells.

Affinity Probes: The synthesis of biotinylated or otherwise tagged derivatives of this compound can facilitate the isolation and identification of its binding partners from cell lysates.

Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound allows for the covalent labeling of its targets upon exposure to UV light. This technique can provide a more robust identification of direct binding partners.

Contribution to Fundamental Understanding in Organic Chemistry and Chemical Biology

The study of this compound and its analogs can contribute to a more fundamental understanding of key concepts in organic chemistry and chemical biology.

Structure-Activity Relationships: The systematic modification of the this compound scaffold and the evaluation of the biological activity of the resulting derivatives can provide valuable data for understanding how molecular structure influences biological function. This can lead to the development of more general principles for the design of bioactive molecules.

Privileged Scaffolds: The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a large number of bioactive compounds. Further investigation into the properties and applications of this compound could enhance our understanding of why this and related scaffolds are so effective in interacting with biological systems.

Chemical Space Exploration: The synthesis of novel derivatives of this compound contributes to the exploration of new areas of chemical space. pharmenabletx.com This can lead to the discovery of molecules with unprecedented biological activities and therapeutic potential. pharmenabletx.com

常见问题

Q. Characterization Techniques :

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structural integrity | 400 MHz, CDCl₃ or DMSO-d₆ |

| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H) | 4000–400 cm⁻¹ |

| Mass Spectrometry (MS) | Verify molecular weight | ESI-MS, m/z calculated vs. observed |

Basic: Which spectroscopic and chromatographic methods are critical for validating this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : Essential for confirming regiochemistry and stereochemistry. For example, NOESY experiments can resolve spatial proximity of piperidine protons .

- HPLC-PDA : Assess purity (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

- X-ray Crystallography : Resolve ambiguous structural assignments for novel analogs .

Advanced: How can reaction conditions be optimized to address low yields in piperidinyloxy-acetamide syntheses?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine oxygen .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) while improving yields by 15–20% .

- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions .

Q. Example Optimization Workflow :

| Step | Parameter Adjustment | Outcome |

|---|---|---|

| Alkylation | Switch from EtOH to DMF | Yield ↑ from 45% to 72% |

| Condensation | Add 0.1 eq. DMAP | Reaction time ↓ by 50% |

Advanced: How do structural modifications (e.g., substituents on piperidine or acetamide) influence biological activity?

Methodological Answer:

- Piperidine Substituents :

- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility .

- Bulky groups (e.g., isopropyl) : Improve target selectivity by reducing off-target interactions .

- Acetamide Modifications :

- Thioacetamide vs. Acetamide : Thio derivatives show higher antimicrobial potency (MIC ↓ 4-fold) .

Q. Case Study :

- Analog with 4-Chlorophenyl : Exhibited 90% inhibition of COX-2 vs. 60% for parent compound, linked to enhanced π-π stacking .

Advanced: How should researchers resolve contradictory spectral data reported for piperidinyloxy-acetamide derivatives?

Methodological Answer:

Contradictions often arise from impurities or solvent effects. Mitigation strategies:

Cross-Validation : Use complementary techniques (e.g., HRMS + 2D NMR) to confirm assignments .

Dynamic NMR : Resolve rotational isomers (e.g., amide bond rotation) by variable-temperature NMR .

Independent Synthesis : Reproduce disputed compounds using alternative routes to rule out synthetic artifacts .

Basic: What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles (mandatory during synthesis) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents (e.g., DMF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stability of this compound derivatives vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition observed >150°C (TGA data); store at –20°C for long-term stability .

- Hydrolytic Sensitivity : Susceptible to hydrolysis at extreme pH (e.g., t₁/₂ = 2 hrs at pH <2), necessitating neutral buffers in biological assays .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation (use amber vials) .

Advanced: What computational methods support the rational design of this compound analogs?

Methodological Answer:

- Molecular Docking : Predict binding affinities to targets (e.g., kinases) using AutoDock Vina .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- DFT Calculations : Optimize geometry and calculate frontier orbitals to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。